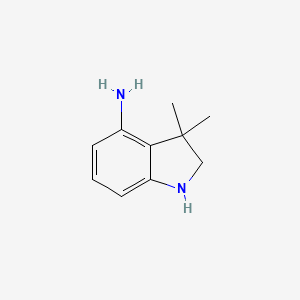

3,3-Dimethylindolin-4-amine

Description

Overview of Indoline (B122111) Scaffold in Organic Synthesis

The indoline scaffold, also known as 2,3-dihydro-1H-indole, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. This structure is a reduced form of indole (B1671886), a prominent aromatic heterocycle. ontosight.ai The indoline framework is a common motif found in a wide array of natural products and synthetic molecules with significant biological activities. polimi.itacs.org Its structural rigidity and the presence of a modifiable nitrogen atom make it a valuable building block in organic synthesis. semanticscholar.org Synthetic chemists have developed numerous methods to construct and functionalize the indoline core, including the reduction of indoles, cycloaddition reactions, and transition-metal-catalyzed cyclizations. ontosight.aiacs.org These strategies allow for the creation of a diverse range of indoline derivatives with tailored properties for various applications, including pharmaceuticals and materials science. ontosight.aiacs.org

Strategic Importance of Amine Functionality within Heterocyclic Systems

The amine functional group is of paramount importance in the chemistry of heterocyclic compounds. libretexts.org Amines are organic derivatives of ammonia (B1221849) and are characterized by the presence of a lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. uomustansiriyah.edu.iq Within a heterocyclic ring, the position and nature of the amine group can profoundly influence the molecule's chemical reactivity, physical properties, and biological activity. libretexts.orglidsen.com For instance, the basicity of a heterocyclic amine is affected by the hybridization of the nitrogen atom's orbital containing the lone pair. pressbooks.pub Aromatic amines are generally less basic due to the delocalization of the lone pair into the ring system. libretexts.org The amine group can also direct the course of electrophilic substitution reactions and can be readily modified through alkylation, acylation, and other transformations to generate a wide variety of derivatives. libretexts.orgchemshuttle.com This versatility makes amine-substituted heterocycles crucial components in the design of new drugs, agrochemicals, and functional materials. lidsen.comnumberanalytics.com

Structural Significance of the 3,3-Dimethyl Substitution Pattern in Indoline Frameworks

The substitution pattern on the indoline ring system plays a critical role in determining the molecule's three-dimensional shape and its interactions with biological targets. The presence of two methyl groups at the 3-position, creating a gem-dimethyl group, has several important structural implications. This substitution introduces a quaternary carbon center, which can significantly influence the compound's conformational flexibility and steric profile. The gem-dimethyl groups can increase steric hindrance around the adjacent positions, which may affect the rate of certain reactions. Furthermore, this substitution pattern can prevent unthreading in mechanically interlocked molecules like rotaxanes and can force a wider separation between components of a larger molecular assembly. acs.orgnih.gov From a synthetic standpoint, the creation of this quaternary center can be a challenging endeavor, often requiring specific strategies such as the use of organometallic reagents or intramolecular cyclizations. mdpi.com The presence of the 3,3-dimethyl motif is found in a number of natural products and medicinally relevant compounds, highlighting its importance in the design of bioactive molecules. mdpi.com

Contextualizing 3,3-Dimethylindolin-4-amine within Indoline Research

In the broader context of indoline research, this compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is a key building block in the preparation of certain pharmaceutical compounds, where the dimethyl groups can enhance metabolic stability and the amine group provides crucial interactions with biological targets. chemshuttle.com The amine functionality can be further derivatized to explore structure-activity relationships in medicinal chemistry programs. chemshuttle.com The synthesis of related 3,3-disubstituted indolines is an active area of research, with methods being developed to control the stereochemistry at the newly formed chiral centers when different substituents are introduced. acs.org

Research Gaps and Future Directions in this compound Chemistry

While this compound is recognized as a useful building block, there are several areas where further research could be beneficial. A significant portion of the available information pertains to its role as a synthetic intermediate, with less focus on the detailed exploration of its own chemical reactivity and potential applications.

Future research could focus on the following areas:

Development of Novel Synthetic Routes: While it is used as a starting material, exploring more efficient and stereoselective methods for the synthesis of this compound itself could be valuable. This could involve new catalytic approaches or the use of green chemistry principles. numberanalytics.comresearchgate.net

Exploration of its Reaction Scope: A systematic study of the reactivity of the amine group and the aromatic ring of this compound could uncover new transformations and lead to the synthesis of novel derivatives.

Investigation of Biological Activity: Although it is a precursor to bioactive molecules, a thorough investigation of the intrinsic biological properties of this compound and its simple derivatives is warranted. researchgate.net

Applications in Materials Science: The unique structural features of this compound could be exploited in the design of new organic materials, such as those with interesting photophysical or electronic properties. ontosight.ainumberanalytics.com

By addressing these research gaps, the scientific community can unlock the full potential of this compound and further expand the utility of the versatile indoline scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | chemshuttle.comamericanelements.com |

| Molecular Weight | 235.15 g/mol | americanelements.com |

| Appearance | White crystalline powder | chemshuttle.com |

| Melting Point | 220-225 °C (with decomposition) | chemshuttle.com |

| Solubility | High in water (>100 mg/mL) | chemshuttle.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3,3-dimethyl-1,2-dihydroindol-4-amine |

InChI |

InChI=1S/C10H14N2/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6,11H2,1-2H3 |

InChI Key |

QODTVJBXMSQUJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=CC=CC(=C21)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Dimethylindolin 4 Amine and Its Derivatives

Direct Synthesis Approaches to the 3,3-Dimethylindolin-4-amine Core

Direct synthetic methods aim to construct the indoline (B122111) ring system with the desired substitution pattern in a single or few steps. These approaches are often more efficient and can provide higher yields compared to multi-step syntheses.

Fischer Indole (B1671886) Synthesis Modifications for Indoline Formation

The Fischer indole synthesis is a classic reaction that produces indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. wikipedia.org A subsequent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and cyclization with the elimination of ammonia (B1221849) yields the indole ring. wikipedia.orgnih.gov

While the traditional Fischer synthesis yields indoles, modifications can be employed to obtain indolines. One approach involves the in-situ reduction of the initially formed indole or an intermediate enamine. For the synthesis of a 3,3-dimethylindoline core, the reaction would utilize a substituted phenylhydrazine and isobutyraldehyde or a related ketone. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as boron trifluoride and zinc chloride. wikipedia.orgnih.gov A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Brønsted Acids | HCl, H2SO4, Polyphosphoric acid, p-Toluenesulfonic acid | Traditional catalysts requiring elevated temperatures. wikipedia.orgnih.govorganic-chemistry.org |

| Lewis Acids | Boron trifluoride, Zinc chloride, Aluminum chloride | Can offer milder reaction conditions. wikipedia.orgnih.gov |

| Palladium Catalysts | Used in the Buchwald modification | Enables the use of aryl bromides as starting materials. wikipedia.org |

| Ruthenium Catalysts | Tandem Ru-catalyzed hydrogen-transfer | Allows for the synthesis to start from alcohols. organic-chemistry.org |

Reductive Cyclization Strategies for Indoline Core Construction

Reductive cyclization offers a powerful method for constructing the indoline nucleus. A common strategy involves the cyclization of a precursor containing a nitro group and a suitable side chain. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the indoline ring.

| Step | Description | Typical Reagents |

|---|---|---|

| Precursor Synthesis | Construction of an ortho-substituted nitroarene. | Standard organic synthesis methods. |

| Nitro Group Reduction | Conversion of the nitro group to an amine. | Pd/C, H2; SnCl2, HCl |

| Intramolecular Cyclization | Ring closure to form the indoline nucleus. | Can be spontaneous or acid/base catalyzed. |

Metal-Catalyzed Cyclization Routes to 3,3-Dimethylindoline Derivatives

Transition-metal catalysis provides a versatile toolkit for the synthesis of indoline derivatives. mdpi.com These methods often involve the formation of a five-membered metallacycle intermediate that facilitates the desired bond formations. mdpi.com

Palladium-catalyzed intramolecular C-H amination is a prominent strategy. organic-chemistry.org In this approach, a phenethylamine derivative bearing a suitable protecting group, such as a 2-pyridinesulfonyl group, can undergo cyclization to form the indoline ring. organic-chemistry.org For a 3,3-dimethyl substituted indoline, the starting material would need to incorporate this gem-dimethyl moiety on the ethylamine backbone. Other metals, such as copper and cobalt, have also been employed in cyclization reactions to form N-heterocycles. mdpi.comresearchgate.net For instance, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been shown to produce isoindolinone derivatives through a proposed aza-cobaltacycle intermediate. mdpi.com

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Palladium | Intramolecular C-H amination, Tandem [4+1] cycloaddition | High efficiency, mild conditions, good functional group tolerance. organic-chemistry.org |

| Copper | Tandem Sonogashira coupling-cyclization | Useful for synthesizing 2-substituted indoles and related heterocycles. researchgate.net |

| Rhodium | Transformation of o-alkynyl anilines | Promotes cyclization to form the indole core. researchgate.net |

| Cobalt | Cyclization of 2-bromobenzamides | Proceeds via a five-membered metallacycle intermediate. mdpi.com |

Metal-Free Synthetic Pathways for Indoline Formation

To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes to indolines have been developed. These methods often rely on different activation strategies. One such approach is an iodine-mediated oxidative intramolecular amination of anilines, which involves the cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org

Another strategy is the dearomatization of indoles. mdpi.com This can be achieved through photochemical methods, for example, using organic photoredox catalysts. mdpi.com Electrochemical methods also provide a metal-free alternative, where an intramolecular C(sp²)-H amination of 2-vinyl anilines can be mediated by iodine to produce indolines. organic-chemistry.orgorganic-chemistry.org Furthermore, reactions mediated by strong bases like potassium hexamethyldisilazide (KHMDS) can facilitate the cyclocondensation of ortho-fluorinated methyl-arenes and N-aryl imines to yield indoline scaffolds. researchgate.net

| Method | Key Reagents/Conditions | Description |

|---|---|---|

| Iodine-Mediated Amination | Iodine | Oxidative intramolecular cyclization of anilines. organic-chemistry.org |

| Electrochemical Synthesis | Iodine mediator, electricity | Intramolecular C(sp²)-H amination of 2-vinyl anilines. organic-chemistry.orgorganic-chemistry.org |

| Photoredox Catalysis | Organic dyes, light | Dearomative nucleophilic addition to indoles. mdpi.com |

| Base-Mediated Cyclocondensation | KHMDS | Domino C(sp³)-H activation and cyclization. researchgate.net |

Precursor Synthesis and Transformation to this compound

An alternative to direct synthesis is the preparation of a key intermediate or precursor which is then transformed into the final product. This can be advantageous when direct routes are not feasible or result in low yields.

Indolenine Precursors and Rearrangement Strategies

The synthesis of 2,3-disubstituted indoles can proceed through the rearrangement of 3,3-disubstituted indolenine intermediates. nih.gov These indolenines can be formed via a Fischer indole synthesis using α-branched aldehydes. In the context of 3,3-dimethylindoline synthesis, an appropriately substituted phenylhydrazine would be reacted with an aldehyde like isobutyraldehyde. This would lead to a hydrazone that, upon acid-promoted organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, forms an indolenine intermediate with a quaternary carbon at the 3-position.

These 3,3-dimethylindolenine precursors can then be subjected to further transformations. nih.gov While some rearrangements lead to 2,3-disubstituted indoles through a Wagner-Meerwein-type shift, other reactions could potentially be developed to reduce the C=N bond of the indolenine to afford the corresponding indoline. This reduction would lock in the 3,3-dimethyl substitution pattern.

| Precursor | Synthetic Route | Potential Transformation |

|---|---|---|

| 3,3-Dimethylindolenine | Fischer indole synthesis with an α-branched aldehyde. nih.gov | Reduction of the C=N bond to form the indoline. |

| Substituted Phenylhydrazone | Condensation of phenylhydrazine with a suitable ketone. nih.govnih.gov | Acid-catalyzed cyclization and rearrangement. |

Approaches to Introduce 3,3-Dimethyl Moiety

A foundational step in the synthesis of this compound is the construction of the indoline skeleton bearing the gem-dimethyl group at the C3 position. The Fischer indole synthesis is a classic and versatile method for forming indole rings, which can subsequently be reduced to indolines. mdpi.comresearchgate.netwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde. alfa-chemistry.com

For the synthesis of a 3,3-dimethyl substituted indole precursor, isopropyl methyl ketone (3-methyl-2-butanone) is a suitable carbonyl component. The reaction of a substituted phenylhydrazine with isopropyl methyl ketone under acidic conditions can lead to the formation of a 2,3,3-trimethylindolenine. mdpi.comnih.gov For instance, the reaction of o,p-nitrophenylhydrazines with isopropyl methyl ketone in a mixture of acetic acid and hydrochloric acid has been reported to yield nitro-substituted 2,3,3-trimethylindolenines. mdpi.com This approach is particularly relevant as the nitro group can serve as a precursor to the desired C4-amino group.

The general mechanism of the Fischer indole synthesis involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. A mdpi.commdpi.com-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the indole ring. wikipedia.org The choice of acid catalyst, such as Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃), can significantly influence the reaction outcome. wikipedia.org

| Phenylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Product | Reference |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-Trimethyl-5-nitroindolenine | mdpi.com |

| o-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-Trimethyl-7-nitroindolenine | mdpi.com |

| o,m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Methyl indolenines | mdpi.comnih.gov |

Amine Group Introduction and Modification Methodologies

The introduction of the amine group at the C4 position of the 3,3-dimethylindoline core is a critical transformation. A common and effective strategy involves the reduction of a corresponding nitro-substituted precursor. The synthesis of 4-nitroindoles has been described in the literature, providing a viable route to the necessary intermediate. orgsyn.org For example, 4-nitroindole can be prepared from 2-methyl-3-nitroaniline through a multi-step sequence. orgsyn.org

Once the 4-nitro-3,3-dimethylindoline or a related indole precursor is obtained, the nitro group can be reduced to an amine using various catalytic hydrogenation methods. This transformation is a well-established process in organic synthesis. nih.govresearchgate.netmdpi.com Common catalysts for this reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, typically under a hydrogen atmosphere. researchgate.net Chemical reducing agents such as sodium borohydride (NaBH₄) in the presence of a catalyst can also be employed for the reduction of nitroarenes. nih.govnih.gov

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other functional groups or the heterocyclic ring system. For instance, catalytic transfer hydrogenation using formic acid or ammonium formate as the hydrogen source with a palladium catalyst is another mild and effective method.

| Nitro-Substituted Substrate | Catalyst/Reducing Agent | Solvent | Product |

| Nitrobenzene | Fe₃O₄@SiO₂@Pd(ii)-polysalophen / NaBH₄ | H₂O | Aniline |

| 4-Nitrophenol | Nitroreductase / NADH | - | 4-Aminophenol |

| 4-Nitrophenol | Au, Ag, or Pd nanoparticles / Borohydride | Aqueous solution | 4-Aminophenol |

Asymmetric Synthesis of Chiral this compound Derivatives

The development of synthetic routes to enantiomerically pure this compound derivatives is of significant interest, as the stereochemistry of such molecules often plays a crucial role in their biological activity.

Catalytic Asymmetric Dearomatization Approaches for Indoline Derivatives

A powerful strategy for the asymmetric synthesis of chiral indolines is the catalytic asymmetric dearomatization (CADA) of indoles. This approach involves the conversion of a planar, achiral indole into a three-dimensional, chiral indoline with the concomitant creation of one or more stereocenters. The dearomatization of 2,3-disubstituted indoles, such as 2,3-dimethylindole, has been achieved with high enantioselectivity using chiral catalysts. nih.gov

Chiral phosphoric acids have emerged as effective catalysts for the asymmetric dearomatization of indoles. nih.gov For example, the reaction of 2,3-dimethylindole with naphthoquinone monoimines in the presence of a chiral phosphoric acid catalyst can lead to the formation of chiral indolenine or fused indoline derivatives with excellent enantioselectivities. nih.gov The reaction proceeds through a dearomatization process, and the final product can be influenced by the post-processing conditions. nih.gov

Similarly, organocatalytic asymmetric dearomatization of 3-nitroindoles has been reported, providing access to chiral tetrahydrothiopheneindolines with multiple contiguous stereocenters. nih.gov Copper-catalyzed asymmetric dearomative [3+2] cycloaddition of 3-nitroindoles with azomethine ylides also represents a viable route to structurally diverse and complex polyheterocyclic compounds containing the indoline core. semanticscholar.org

| Indole Substrate | Reaction Partner | Catalyst | Product Type | Enantioselectivity |

| 2,3-Dimethylindole | Naphthoquinone monoimine | Chiral Phosphoric Acid | Chiral Indolenines/Fused Indolines | Generally excellent |

| 3-Nitroindoles | Ethyl 4-mercapto-2-butenoate | Organocatalyst | Chiral Tetrahydrothiopheneindolines | High |

| 3-Nitroindoles | Azomethine ylides | Chiral Copper Complex | Polyheterocyclic Indolines | up to >99:1 dr and 98% ee |

Chiral Auxiliary-Mediated Synthesis of Enantiopure this compound Isomers

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.comtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

While specific examples for the synthesis of enantiopure this compound using chiral auxiliaries are not extensively detailed in the readily available literature, the general principles can be applied. For instance, a prochiral precursor to the indoline ring could be functionalized with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. sigmaaldrich.com Subsequent reactions to form the indoline ring or to introduce substituents would then proceed diastereoselectively under the influence of the chiral auxiliary.

For the synthesis of optically active amino acids, chiral auxiliaries like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been employed. tcichemicals.com A similar strategy could potentially be adapted where a chiral auxiliary is attached to a precursor of the indoline, guiding the formation of the desired enantiomer of the final product after cyclization and removal of the auxiliary.

| Chiral Auxiliary Type | Application | Key Features |

| Evans Oxazolidinones | Aldol reactions, alkylations | Forms imide, directs stereoselective reactions at the α-position. |

| Pseudoephedrine Derivatives | Asymmetric alkylation | Efficient for synthesis of optically active carboxylic acids and amino acids. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of optically active amino acids | Used in the presence of a nickel complex to induce isomerization. |

Chemo- and Regioselective Control in this compound Synthesis

Achieving chemo- and regioselectivity is paramount in the multi-step synthesis of complex molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.

In the context of the Fischer indole synthesis to prepare a 4-nitro-3,3-dimethylindole precursor, the regioselectivity of the cyclization is a key consideration. The reaction of an unsymmetrically substituted phenylhydrazine can potentially lead to two regioisomeric indole products. The conditions of the reaction, including the acidity of the medium, can influence this selectivity.

During the introduction of the amino group via the reduction of a nitro group, chemoselectivity is crucial. The chosen reduction method must selectively reduce the nitro group without affecting the indoline ring or any other sensitive functional groups that may be present in the molecule. Catalytic hydrogenation methods are often highly chemoselective for the reduction of nitro groups in the presence of other reducible functionalities under controlled conditions.

Furthermore, in the functionalization of the indoline ring, regioselective control is essential. For instance, if further substitutions on the aromatic ring are desired, directing groups and carefully chosen reaction conditions are necessary to achieve the desired regioisomer. While specific studies on the chemo- and regioselective control in the synthesis of this compound are not extensively documented, the application of established principles of physical organic chemistry is fundamental to designing a successful synthetic route.

Mechanistic Investigations of 3,3 Dimethylindolin 4 Amine Synthesis and Reactions

Elucidation of Reaction Pathways for Indoline (B122111) Ring Formation

The construction of the indoline ring is a central challenge in the synthesis of 3,3-Dimethylindolin-4-amine. Various synthetic strategies have been developed, often relying on transition metal catalysis to facilitate the key bond-forming steps. The reaction pathways are diverse and highly dependent on the chosen substrates, catalysts, and reaction conditions.

Palladium-catalyzed C-H activation is a prominent strategy for synthesizing indolines. nih.gov These methods can proceed via intramolecular cyclization, forming either a C-N or a C-C bond to close the five-membered ring. nih.gov One common approach involves the intramolecular amination of a C(sp²)-H bond, where a palladium catalyst facilitates the formation of the new C-N bond. nih.govorganic-chemistry.org

Copper-catalyzed domino reactions also provide an efficient route to the indoline core. nih.gov For example, a process starting from ortho-iodophenalkyl mesylates can proceed through several possible mechanistic pathways:

Pathway A : Base-promoted formation of a styrene intermediate, followed by intermolecular C-N coupling and subsequent intramolecular hydroamidation. nih.gov

Pathway B : Intermolecular substitution of the mesylate group, followed by an intramolecular C-N coupling with the aryl iodide. nih.gov

Pathway C : Initial intermolecular copper-catalyzed amidation of the aryl iodide, followed by an intramolecular SN2 reaction where the newly formed amide or carbamate displaces the mesylate group. nih.gov

Theoretical and experimental studies on related systems have also pointed to pathways involving the formation of a cyclopropane intermediate when using rhodium catalysts, which can then undergo ring-opening and subsequent cyclization catalyzed by a Lewis acid like InCl₃ to form the polycyclic indoline structure. nih.gov

Role of Catalysts and Reagents in Stereochemical Outcomes

Catalysts and reagents play a pivotal role in dictating the stereochemistry of the indoline products, a critical aspect when synthesizing chiral molecules. The choice of metal catalyst, ligands, and other additives can influence the enantioselectivity and diastereoselectivity of the cyclization reaction.

In copper-catalyzed systems, the reaction mechanism can proceed with complete stereochemical inversion at a chiral center. For instance, when an enantiomerically pure mesylate is used as a starting material in the domino amidation/nucleophilic substitution reaction, the resulting indoline is formed with no loss of optical purity, indicating a stereospecific SN2-type cyclization. nih.gov Similarly, palladium-catalyzed reactions involving chiral aziridine precursors have shown a full transfer of chirality to the indoline products, with an inversion of configuration that suggests an SN2-type oxidative addition mechanism. researchgate.net

The combination of different catalysts can also direct the reaction toward specific stereochemical outcomes. Computational studies have shown that catalysts like Rh₂(esp)₂ and InCl₃ can lead to different products by stabilizing different intermediates and transition states in the cyclization of complex substrates. nih.gov Furthermore, diastereo- and enantioselective copper-hydride (CuH) catalyzed methods have been developed specifically for producing highly functionalized cis-2,3-disubstituted indolines in high yield and enantioselectivity under mild conditions. organic-chemistry.org

Table 1: Influence of Catalysts on Indoline Synthesis

| Catalyst System | Reaction Type | Mechanistic Feature | Stereochemical Outcome |

|---|---|---|---|

| Copper (Cu) | Domino Amidation/Nucleophilic Substitution | Intramolecular SN2 cyclization | Complete inversion of stereochemistry nih.gov |

| Palladium (Pd) | Intramolecular C-H Amination | C-N Reductive Elimination from Pd(IV) | Control of regioselectivity nih.gov |

| Rhodium (Rh) / Indium (In) | Catalyst-Dependent Cyclization | Formation and opening of cyclopropane intermediate | Selectivity for different polycyclic products nih.gov |

| Copper Hydride (CuH) | Hydroamination | Not specified | High diastereoselectivity and enantioselectivity for cis-indolines organic-chemistry.org |

Identification of Key Intermediates in this compound Synthesis

The synthesis of the indoline ring proceeds through a series of transient species, the identification of which is key to understanding the reaction mechanism. While direct observation of intermediates in the synthesis of this compound is not extensively documented, mechanistic studies on analogous indoline syntheses provide significant insights.

In many catalytic cycles, organometallic complexes are crucial intermediates. For example, palladium-catalyzed reactions are proposed to involve higher-valent palladium(IV) species that facilitate the key C-N reductive elimination step to form the indoline ring. nih.gov In reactions starting from diazo compounds and catalyzed by rhodium, a key carbenoid intermediate is formed initially. This species then reacts with an alkene to form a cyclopropane intermediate, which was detected experimentally in some systems. nih.gov This cyclopropane can then be activated by a second catalyst, such as InCl₃, leading to a ring-opened intermediate with a newly formed C-N bond that subsequently cyclizes. nih.gov

In non-metal-catalyzed cascade reactions, such as those promoted by thiols, a dearomatizing spirocyclization can lead to an iminium–thiolate ion pair intermediate. acs.org This is followed by nucleophilic substitution and an acid-promoted ring expansion. acs.org For syntheses that build the amine functionality concurrently with the ring, imine and hemiaminal intermediates are fundamental, particularly in reductive amination pathways that can be adapted for cyclization. wikipedia.orgorganicchemistrytutor.com In situ generation of reactive species, such as dimethylamine from dimethylformamide (DMF), can also serve as a source for key nucleophilic intermediates in certain synthetic routes. nih.gov

Mechanistic Aspects of Amine Functional Group Transformations

The aromatic amine at the C-4 position of the this compound core is a versatile functional handle for further molecular elaboration. Understanding the mechanisms of its key reactions—reductive amination, acylation, sulfonylation, and conversion to azides—is essential for its use in synthetic chemistry.

Reductive Amination Mechanisms

Reductive amination is a powerful method for forming C-N bonds, allowing the conversion of the primary amine of this compound into a secondary or tertiary amine. scienceinfo.commasterorganicchemistry.com The mechanism proceeds in two main stages under weakly acidic conditions. wikipedia.orgorganicchemistrytutor.com

Imine/Iminium Ion Formation : The reaction begins with the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone. organicchemistrytutor.comscienceinfo.com This forms a tetrahedral intermediate known as a hemiaminal. Under mild acid catalysis, the hemiaminal undergoes dehydration, eliminating a molecule of water to form an imine (a compound with a C=N double bond). wikipedia.org The imine can then be protonated to form a more electrophilic iminium ion. scienceinfo.comchemistrysteps.com

Reduction : The C=N double bond of the imine or iminium ion is then reduced to a single bond by a reducing agent. chemistrysteps.com Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. wikipedia.orgscienceinfo.commasterorganicchemistry.com This selectivity allows the entire process to be performed in a single pot. wikipedia.org

Acylation and Sulfonylation Mechanisms

Acylation and sulfonylation are fundamental reactions for protecting the amine group or for introducing new functional moieties.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a thioester, to form an amide. The mechanism is a nucleophilic acyl substitution. A recently developed method using stable thioesters as the acyl source proceeds via a base-promoted pathway. nih.govd-nb.info

A base, such as cesium carbonate (Cs₂CO₃), deprotonates the indole (B1671886) nitrogen or the amine, enhancing its nucleophilicity. nih.govd-nb.info

The resulting anionic intermediate performs a nucleophilic attack on the electrophilic carbonyl carbon of the thioester. d-nb.info

This leads to the formation of a tetrahedral intermediate which then collapses, expelling the thiolate as a leaving group to yield the final N-acylated product. d-nb.info

Sulfonylation introduces a sulfonyl group (-SO₂R) onto the amine, forming a sulfonamide. A copper-catalyzed method for the C-H sulfonylation of the indoline ring itself provides insight into the reactivity of related systems. sci-hub.se For N-sulfonylation, the mechanism is typically a nucleophilic attack by the amine on the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl). This is followed by the expulsion of the chloride ion. Mechanistic studies on related C-H sulfonylation reactions suggest that the transformation may involve a sulfonyl radical intermediate, particularly in copper-catalyzed systems operating under an air atmosphere. sci-hub.se

Table 2: Mechanisms of Amine Functionalization

| Transformation | Reagent Type | Key Mechanistic Steps | Intermediate Species |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Nucleophilic attack, Dehydration, Hydride reduction | Hemiaminal, Imine/Iminium ion wikipedia.orgscienceinfo.com |

| Acylation | Thioester, Base | Deprotonation, Nucleophilic substitution | Anionic amine, Tetrahedral intermediate d-nb.info |

| Sulfonylation | Sulfonyl Chloride, Catalyst | Nucleophilic attack, Radical formation (possible) | Sulfonyl radical (in some systems) sci-hub.se |

| Diazo Transfer | Imidazole-1-sulfonyl azide | Not fully detailed, involves "diazo donor" | Not specified in detail |

Diazo Transfer and Azide Formation Pathways

The conversion of a primary amine to an azide is a valuable transformation, as azides are versatile intermediates for reactions like cycloadditions ("click chemistry"), reductions to amines, and Curtius rearrangements. This conversion is typically achieved through a diazo-transfer reaction. organic-chemistry.org

The mechanism involves a reagent that can efficiently transfer a diazo group (N₂). organic-chemistry.org Imidazole-1-sulfonyl azide hydrochloride and its derivatives are stable, effective, and relatively safe reagents for this purpose, acting as "diazo donors". organic-chemistry.orgnih.govnih.gov While detailed mechanistic studies for this specific substrate are sparse, the general pathway for diazo transfer from a primary amine involves the formation of a triazene intermediate. This intermediate is unstable and fragments to release the desired azide and a byproduct derived from the diazo-transfer agent. The use of reagents like imidazole-1-sulfonyl azide often allows the reaction to proceed under mild, copper-free conditions, which is advantageous for complex molecules. nih.govnih.gov

Transition State Analysis and Reaction Energetics for this compound Chemistry

A comprehensive review of available scientific literature and chemical databases did not yield specific studies focused on the transition state analysis and reaction energetics for the synthesis and reactions of this compound. While general principles of amine synthesis and reactivity are well-established, detailed computational and experimental data on the specific mechanistic pathways, transition state geometries, and energy profiles for this particular compound are not publicly available.

The synthesis of substituted indolines often involves multi-step reaction sequences, and the specific energetics of each step, including the activation energies of transition states and the thermodynamics of intermediates, would require dedicated quantum mechanical calculations or detailed kinetic studies. Such investigations are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting the formation of potential byproducts.

In the absence of specific data for this compound, a theoretical investigation would be necessary to provide the detailed insights requested. This would typically involve:

Computational Modeling: Utilizing density functional theory (DFT) or other high-level ab initio methods to map the potential energy surface of the reaction pathways.

Transition State Searching: Locating the transition state structures for key elementary steps in the synthesis and subsequent reactions.

Frequency Calculations: Characterizing the stationary points as minima (reactants, intermediates, products) or first-order saddle points (transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition states connect the correct reactants and products.

These computational studies would provide quantitative data on activation barriers, reaction enthalpies, and the geometries of all relevant species along the reaction coordinate.

Chemical Reactivity and Derivatization of 3,3 Dimethylindolin 4 Amine

Reactivity of the Indoline (B122111) Ring System

The indoline scaffold, a dihydro-derivative of indole (B1671886), is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. wikipedia.org The reactivity of this system in 3,3-Dimethylindolin-4-amine is significantly influenced by the presence of two nitrogen atoms—the endocyclic indoline nitrogen and the exocyclic 4-amino group—both of which donate electron density into the aromatic ring.

Electrophilic Aromatic Substitution on the Indoline Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. study.comstudy.com The indoline ring is highly activated towards EAS due to the electron-donating nature of the fused nitrogen-containing ring. nih.gov In this compound, this activation is further enhanced by the powerful electron-donating 4-amino group.

The directing effect of these substituents determines the regioselectivity of the substitution. The amino group is a strong ortho- and para-director, increasing electron density at positions C5 and C7. sarthaks.comscispace.com The indoline nitrogen also directs electrophiles to the C5 and C7 positions. Consequently, electrophilic attack is strongly favored at the C5 and C7 positions of the benzene ring portion of the molecule. Substitution at C7 has been noted as particularly interesting for the development of novel bioactive compounds. chemistryviews.org

Common electrophilic aromatic substitution reactions applicable to this core include:

Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: Introduction of a nitro group (NO₂) using nitric acid in the presence of sulfuric acid. Care must be taken as the strong acidic medium can protonate the amino group, converting it into a meta-directing deactivator. doubtnut.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. These reactions may be complicated by the nucleophilicity of the nitrogen atoms, which can compete with the ring for the electrophile. masterorganicchemistry.com

The gem-dimethyl group at the C3 position does not significantly influence the electronic properties of the aromatic ring but may exert minor steric effects.

| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ or NBS | Br⁺ | 5-Bromo- and 7-Bromo-3,3-dimethylindolin-4-amine |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro- and 7-Nitro-3,3-dimethylindolin-4-amine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-5-sulfonic acid and -7-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 5-Acetyl- and 7-Acetyl-3,3-dimethylindolin-4-amine |

Nucleophilic Additions and Substitutions on the Indoline Ring

Nucleophilic aromatic substitution on an electron-rich ring like indoline is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this compound. youtube.com

However, nucleophilic additions can occur on indole derivatives under specific conditions. For instance, the generation of highly reactive "indolyne" intermediates can be trapped by nucleophiles to form substituted indoles. nih.gov While not a direct reaction on the indoline ring, it represents a pathway to functionalize the benzenoid portion of the scaffold. Additionally, the indoline ring can act as a nucleophile itself. Base-catalyzed nucleophilic addition of the indole N-H to activated olefins is a known method for N-functionalization. mdpi.comresearchgate.net Similarly, indoles can add to electrophiles like aldehydes. aip.org For this compound, the endocyclic nitrogen (N1) could potentially act as a nucleophile, although its reactivity is generally lower than that of the exocyclic primary amine.

Functionalization of the Amine Moiety in this compound

The primary aromatic amine at the C4 position is a versatile functional group that serves as the primary site for a wide array of derivatization reactions. Its nucleophilic character allows for the formation of numerous C-N bonds, leading to diverse molecular architectures.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide or an alcohol under specific catalytic conditions. nih.gov The reaction converts the primary amine into a secondary or tertiary amine. While direct alkylation with alkyl halides can sometimes lead to overalkylation, alternative methods using alcohols with iron catalysts have been developed for more selective transformations. nih.gov The development of enantioselective N-alkylation methods for indoles is an area of active research. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally high-yielding and is often used to protect the amine group or to introduce a carbonyl moiety for further functionalization.

| Transformation | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| N-Alkylation | Alcohol | Benzyl Alcohol | Secondary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

Formation of Imines and Schiff Bases

The primary amine of this compound readily undergoes condensation with aldehydes or ketones to form imines, also known as Schiff bases. orientjchem.orgekb.eg This reaction typically occurs under mild, often acid-catalyzed, conditions and involves the formation of a carbinolamine intermediate followed by the elimination of water. ijacskros.com The resulting C=N double bond of the imine is a versatile functional group for further chemical transformations. redalyc.orgresearchgate.net

The synthesis of Schiff bases is a robust and high-yielding reaction that can be performed with a wide variety of carbonyl compounds, including both aliphatic and aromatic aldehydes and ketones. nih.gov This allows for the straightforward introduction of diverse substituents and functionalities onto the this compound core.

| Carbonyl Compound | Example | Conditions | Product |

|---|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-Benzylidene-3,3-dimethylindolin-4-amine |

| Aliphatic Aldehyde | Acetaldehyde | Mild acid catalyst | N-Ethylidene-3,3-dimethylindolin-4-amine |

| Aromatic Ketone | Acetophenone | Ethanol, reflux | N-(1-Phenylethylidene)-3,3-dimethylindolin-4-amine |

| Aliphatic Ketone | Acetone | Mild acid catalyst | N-Isopropylidene-3,3-dimethylindolin-4-amine |

Derivatization for Supramolecular and Material Science Applications

The indoline scaffold is recognized as a privileged structure in medicinal chemistry and materials science due to its unique electronic and structural properties. nih.govmdpi.comresearchgate.net The derivatization of the 4-amino group in this compound provides a powerful handle for creating complex architectures for supramolecular assembly and advanced materials.

The N-H bonds of the primary amine and the endocyclic indoline nitrogen can act as hydrogen bond donors, while the nitrogen lone pairs can act as hydrogen bond acceptors. By converting the amine into amides, ureas, or Schiff bases, the hydrogen bonding patterns can be systematically modified. These interactions are fundamental to the construction of ordered supramolecular structures like helices, sheets, and frameworks. frontiersin.org

Furthermore, the extended π-system of the indoline core can engage in π-π stacking interactions, which are crucial for the self-assembly of functional materials. Attaching other aromatic or heteroaromatic units through the 4-amino position can enhance these stacking interactions and introduce new photophysical or electronic properties. Indole derivatives have been incorporated into metal complexes and macrocycles for applications in catalysis and as therapeutic agents. nih.govnih.gov The ability to readily functionalize this compound makes it a promising building block for the rational design of novel materials with tailored properties.

Transformations at the 3,3-Dimethyl Positions and Heterocyclic Nitrogen of this compound

The chemical behavior of this compound is characterized by the interplay of its constituent functional groups: the reactive 4-amino group, the secondary amine within the indoline ring, and the sterically significant gem-dimethyl group at the C3 position. Transformations at the 3,3-dimethyl positions and the heterocyclic nitrogen are influenced by electronic effects and considerable steric constraints imposed by the quaternary carbon center.

Stereoselective Modifications at Stereogenic Centers

Direct stereoselective modification of the 3,3-dimethyl group of this compound is inherently complex as the C3 position is a prochiral center, not a stereogenic center. The two methyl groups are chemically equivalent, and any reaction that functionalizes one of them would first need to break this symmetry. As of current literature, there are no documented methods for direct stereoselective functionalization of one of the methyl groups in this compound itself.

However, the principles of stereoselective synthesis can be applied to create analogs of this compound with a stereocenter at the C3 position. This is typically achieved by starting with precursors that are not gem-disubstituted or by employing asymmetric synthesis strategies on related indoline scaffolds. For instance, enantioselective methods have been developed for the synthesis of 3,3-disubstituted indolines that could theoretically be adapted to produce derivatives with one methyl group and another, different substituent at the C3 position, thus creating a chiral center. Such approaches often involve organocatalytic or transition-metal-catalyzed intramolecular cyclizations.

While no specific examples for this compound are available, the broader field of indoline chemistry provides insights. For example, asymmetric intramolecular carbolithiation has been used to generate quaternary stereocenters at the 3-position of the indoline heterocycle. This highlights a potential, though undemonstrated, pathway to chiral analogs of the target compound.

Reactions Involving Ring Strain or Steric Hindrance

The presence of the gem-dimethyl group at the C3 position of this compound introduces significant steric hindrance and influences the local geometry and strain of the five-membered heterocyclic ring. This has profound implications for the reactivity of the molecule, particularly at the adjacent heterocyclic nitrogen (N1) and the neighboring aromatic ring.

Ring Strain:

All cyclic molecules possess a degree of ring strain, which is a combination of angle strain, torsional strain, and transannular strain. wikipedia.orgchemistrysteps.com In the case of the indoline scaffold, the fusion of a five-membered ring to a benzene ring imposes inherent geometric constraints. The introduction of a gem-dimethyl group can exacerbate this strain. This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, suggests that the presence of two substituents on the same carbon atom can decrease the internal bond angle and favor intramolecular cyclization reactions by bringing reactive groups into closer proximity. wikipedia.org While this effect is most pronounced in the context of ring formation, the underlying principle of altered bond angles and conformations can influence the reactivity of the existing ring system.

Steric Hindrance:

The most direct consequence of the 3,3-dimethyl group is steric hindrance, which can impede the approach of reagents to nearby reactive sites. This is particularly relevant for reactions at the heterocyclic nitrogen (N1) and the ortho positions on the aromatic ring.

Reactivity of the Heterocyclic Nitrogen (N1): N-alkylation and N-acylation of the indoline nitrogen are common reactions for this class of compounds. However, in this compound, the bulky gem-dimethyl group can sterically shield the N1 position, potentially reducing the rate of these reactions compared to an unsubstituted indoline. The success of such transformations would likely depend on the size of the electrophile and the reaction conditions employed. Smaller reagents would be more likely to react successfully.

Reactivity of the Aromatic Ring: The 4-amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho (C5) and para (C7) positions. The gem-dimethyl group at C3 is not directly adjacent to these positions and therefore its steric influence on electrophilic substitution at C5 and C7 is likely to be minimal.

The gem-dimethyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability by blocking sites of oxidation, or to lock a molecule into a specific bioactive conformation. researchgate.netnih.gov This conformational restriction is a direct result of the steric bulk of the methyl groups.

Based on a comprehensive search of available scientific literature, detailed experimental and computational research findings specifically for the compound This compound are not publicly available. While general principles of spectroscopic and computational analysis can be applied to predict its characteristics, the absence of published data prevents the creation of an article with the requested specific research findings and data tables.

To fulfill the user's request for a scientifically accurate and authoritative article based on diverse sources, specific data for each outlined section is necessary. This includes precise chemical shifts for NMR, vibrational frequencies for FT-IR and Raman, fragmentation patterns for mass spectrometry, absorption maxima for UV-Vis, and electronic structure details from DFT calculations.

Searches conducted using the chemical name and the CAS number for its hydrochloride salt (2411634-83-6) did not yield any dedicated studies on the spectroscopic or computational characterization of this compound. The available literature discusses these analytical techniques for similar but distinct molecules, such as other indoline derivatives or aromatic amines. Extrapolating this data would not meet the required standard of scientific accuracy for an article focused solely on this compound.

Therefore, it is not possible to generate the requested article with the specified detailed content and data tables at this time due to the lack of primary research data in the public domain.

Computational and Spectroscopic Characterization of 3,3 Dimethylindolin 4 Amine

Quantum Chemical Calculations and Theoretical Modeling

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, providing insights into the electronic behavior of molecules. wikipedia.orgyoutube.comyoutube.com This analysis primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For 3,3-Dimethylindolin-4-amine, computational studies, such as those employing Density Functional Theory (DFT), can predict the energies and spatial distributions of these frontier orbitals. The presence of the electron-donating amino group (-NH₂) and the alkyl groups on the indoline (B122111) ring is expected to influence the energy of the HOMO, likely raising it and making the molecule more nucleophilic. Conversely, the aromatic system will play a significant role in the distribution of the LUMO.

The analysis would likely reveal that the HOMO is predominantly localized on the aniline-like portion of the molecule, specifically with significant contributions from the nitrogen atom of the amino group and the π-system of the benzene (B151609) ring. The LUMO, on the other hand, is expected to be distributed over the aromatic ring and the C=N imine bond of the five-membered ring in a hypothetical oxidized state. The precise energies and distributions can be calculated, providing a quantitative basis for predicting the molecule's behavior in chemical reactions. In studies of similar indole (B1671886) derivatives, the HOMO-LUMO gap has been shown to be a key indicator of their potential bioactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical computational results for structurally similar aromatic amines.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.netwalisongo.ac.idnih.gov It provides a color-coded map of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). thaiscience.info Red and yellow areas typically represent negative electrostatic potential, where a positive test charge would be attracted, indicating an abundance of electrons. Conversely, blue and green areas represent positive electrostatic potential, where a positive test charge would be repelled, indicating a deficiency of electrons.

For this compound, an MESP map would be expected to show a region of high negative potential (red/yellow) around the nitrogen atom of the amino group, consistent with the lone pair of electrons. This would be the most likely site for electrophilic attack. The aromatic ring would also exhibit negative potential, though likely less intense than the amino group. Regions of positive potential (blue/green) would be expected around the hydrogen atoms of the amino group and the C-H bonds of the methyl groups.

This visual representation of the molecule's electronic landscape is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the initial steps of chemical reactions. For instance, the MESP map can help identify the most probable sites for protonation or interaction with a receptor. researchgate.netthaiscience.info

Computational Studies on Conformation and Tautomerism

The three-dimensional structure of a molecule is crucial to its function and reactivity. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the conformational landscape of this compound. These studies can identify the most stable conformations (isomers that can be interconverted by rotation about single bonds) by calculating their relative energies. nih.govnih.gov For the indoline ring system, puckering of the five-membered ring can lead to different conformations. The orientation of the amino group relative to the rest of the molecule would also be a key conformational variable.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is another important aspect to consider for this molecule. tandfonline.combeilstein-journals.org While this compound is the most likely stable tautomer, computational studies can investigate the relative stabilities of other potential tautomers, such as the corresponding imine tautomer. academie-sciences.fr By calculating the energies of the different tautomers and the transition states connecting them, it is possible to predict the equilibrium populations of each tautomer in different environments (e.g., gas phase vs. solution). academie-sciences.frresearchgate.net Such studies on related heterocyclic systems have shown that the relative stability of tautomers can be significantly influenced by the solvent. academie-sciences.frworldscientific.com

Table 2: Calculated Relative Energies of Potential Tautomers of this compound This table presents hypothetical data to illustrate the expected outcome of a computational tautomerism study.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Amine (stable) | 0.00 | >99.9 |

| Imine | +15.2 | <0.1 |

Chirality and Chiroptical Properties (e.g., ECD, VCD, Optical Rotation)

The presence of a stereocenter at the C4 position of the indoline ring, where the amino group is attached, makes this compound a chiral molecule existing as a pair of enantiomers. Chiroptical spectroscopy provides experimental and computational methods to study these enantiomers. ru.nlmdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is unique for each enantiomer and can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations. rsc.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. rsc.org It provides detailed information about the stereochemistry and conformation of chiral molecules in solution. ru.nl As with ECD, comparison of experimental and computationally predicted VCD spectra can establish the absolute configuration.

Optical Rotation: This is the measure of the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation is a characteristic property of a chiral compound. Computational methods can also predict the optical rotation of a molecule, which can be compared with experimental values to aid in the assignment of the absolute configuration. mdpi.com

For this compound, a combination of these chiroptical techniques would be essential for the unambiguous determination of the absolute configuration of its enantiomers and for studying its conformational preferences in solution.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govmdpi.com A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, with high precision. This experimental data would reveal the exact conformation of the molecule in the solid state, including the puckering of the indoline ring and the orientation of the substituents.

Furthermore, the crystal structure analysis would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. nih.gov These interactions could include hydrogen bonds involving the amino group and van der Waals forces. Understanding the solid-state packing is crucial for comprehending the physical properties of the compound, such as its melting point and solubility. While a specific crystal structure for this compound may not be publicly available, data from related indoline structures can provide an expectation of the types of structural features and intermolecular interactions that would be observed. nih.govmdpi.com This experimental structure would also serve as a valuable benchmark for validating the results of the computational conformational analysis. researchgate.net

Table 3: Representative Crystallographic Data for a Substituted Indoline Derivative This table presents hypothetical data based on typical values obtained from X-ray crystallography of similar heterocyclic compounds to illustrate the nature of the expected results.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Volume (ų) | 985.2 |

| Z | 4 |

Applications of 3,3 Dimethylindolin 4 Amine in Advanced Organic and Materials Synthesis

3,3-Dimethylindolin-4-amine as a Building Block in Complex Molecule Synthesis

The distinct reactivity of this compound allows for its incorporation into intricate molecular frameworks, enabling the synthesis of molecules with tailored properties and functions.

Integration into Macrocyclic Architectures

A notable application of this compound is in the construction of macrocyclic and mechanically interlocked molecules, such as rotaxanes. In one example, a squaraine dye derived from 3,3-dimethylindoline was encapsulated within a tetralactam macrocycle featuring anthracene sidewalls. researchgate.netnih.gov The synthesis of these rotaxanes is achieved through a templated clipping reaction. researchgate.net

The presence of the gem-dimethyl groups on the indoline (B122111) unit plays a crucial role in the stability and properties of the resulting rotaxane. researchgate.net X-ray crystal structures have revealed that these bulky groups force a wider separation between the anthracene sidewalls of the macrocycle. researchgate.netnih.gov This increased distance leads to a diminished interaction between the encapsulated squaraine dye and the macrocycle, resulting in a smaller red shift of the dye's absorption and emission bands. researchgate.net Furthermore, solution-state studies have demonstrated that the gem-dimethyl groups are sufficiently large to prevent the macrocycle from threading or unthreading, thus ensuring the stability of the mechanically interlocked structure. researchgate.net

Precursor for Advanced Heterocyclic Scaffolds

The indoline moiety is a well-established privileged scaffold in medicinal chemistry, and this compound serves as a valuable precursor for the synthesis of more complex, advanced heterocyclic systems. mdpi.com The most prominent examples are the squaraine dyes, which are themselves advanced heterocyclic scaffolds with a unique four-membered ring system derived from squaric acid. researchgate.netresearchgate.net The synthesis of these dyes involves the condensation of this compound with squaric acid, leading to a highly conjugated system. researchgate.netresearchgate.net

The resulting 3,3-dimethylindoline-containing squaraine dyes represent a significant class of heterocyclic compounds with applications in various fields. While the current body of research predominantly highlights its use in squaraine synthesis, the reactive amine group of this compound offers potential for the construction of other heterocyclic systems through various synthetic methodologies.

Role in the Development of Functional Dyes and Pigments

The incorporation of the 3,3-dimethylindoline moiety has a profound impact on the properties of dyes and pigments, leading to the development of functional materials for a range of applications.

Synthesis of Squaraine Dyes Featuring the 3,3-Dimethylindoline Moiety

Symmetrical squaraine dyes are typically synthesized through the condensation of two equivalents of an electron-rich donor group, such as this compound, with one equivalent of squaric acid. researchgate.net The synthesis of unsymmetrical squaraines can be achieved through a two-step process starting with a derivative of squaric acid, such as 3,4-dialkoxy-cyclobut-3-ene-1,2-dione, to first form a semisquaraine intermediate. researchgate.net

The synthesis of squaraine rotaxanes incorporating the 3,3-dimethylindoline squaraine is accomplished via a templated clipping reaction. researchgate.netnih.gov This method allows for the construction of the macrocycle around the pre-formed squaraine dye. researchgate.net

Tuning Photophysical Properties through Structural Modification

The structural features of the 3,3-dimethylindoline unit significantly influence the photophysical properties of the resulting squaraine dyes. The encapsulation of a 3,3-dimethylindoline squaraine within a rotaxane architecture can lead to a substantial enhancement of its fluorescence quantum yield. For instance, one such rotaxane exhibits orange light emission (560–650 nm) with a tenfold increase in fluorescence quantum yield upon encapsulation. researchgate.net This enhancement is attributed to the rigid environment provided by the macrocycle, which restricts non-radiative decay pathways.

The interaction between the encapsulated squaraine and the macrocycle's sidewalls also affects the absorption and emission wavelengths. A weaker interaction, as enforced by the bulky gem-dimethyl groups, results in a smaller red shift of the absorption and emission bands. researchgate.net This tunability of photophysical properties through structural modification is a key advantage in the design of functional dyes for specific applications.

Below is a data table summarizing the photophysical properties of a 3,3-dimethylindoline squaraine dye both in its free form and when encapsulated in a rotaxane.

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

| Free Squaraine Dye | ~640 | ~660 | Low |

| Squaraine Rotaxane | ~630 | ~650 | ~0.65 (10-fold enhancement) researchgate.netresearchgate.net |

Application in Supramolecular Chemistry and Host-Guest Systems

The synthesis of squaraine rotaxanes from this compound derivatives is a prime example of their application in supramolecular chemistry and the creation of host-guest systems. researchgate.netresearchgate.net In these systems, the squaraine dye acts as the "guest" molecule, encapsulated within the "host" macrocycle. researchgate.net This encapsulation can protect the dye from the surrounding environment, enhancing its stability and altering its photophysical properties. researchgate.netresearchgate.net

Furthermore, the hydrophobic complexation of squaraine dyes with β-cyclodextrin dimer hosts has been shown to cause drastic changes in the squaraine's photophysical properties, its tendency to aggregate, and its susceptibility to hydrolytic decay. researchgate.net These host-guest interactions are crucial for the development of responsive materials and sensors. The ability to control the assembly and disassembly of these supramolecular systems through external stimuli is an active area of research.

Contribution to Catalyst and Ligand Design

The unique structural features of this compound, specifically the presence of a sterically hindered aliphatic ring fused to an aromatic amine, make it a compelling scaffold for the development of novel catalysts and ligands. The strategic placement of the amino group and the gem-dimethyl substitution pattern offer opportunities for creating chiral environments and influencing the electronic properties of catalytic centers.

This compound in Chiral Ligand Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands, which coordinate to metal centers to create asymmetric catalysts, are pivotal in achieving high levels of enantioselectivity. The indoline framework is a recognized privileged scaffold in the design of such ligands. acs.orgacs.orgnih.govnih.gov The rigid bicyclic structure of this compound provides a robust backbone for the construction of chiral ligands.

The primary amino group at the 4-position serves as a versatile handle for the introduction of chirality and further functionalization. For instance, condensation of the amine with chiral aldehydes or ketones can generate chiral imine ligands. Subsequent reduction can then lead to stable chiral secondary amine ligands. Furthermore, the amino group can be functionalized to create bidentate or tridentate ligands by introducing coordinating groups such as phosphines, oxazolines, or pyridines. The gem-dimethyl group at the 3-position can play a crucial role in inducing stereoselectivity by creating a sterically demanding environment around a metal center, thereby influencing the trajectory of incoming substrates.

While specific examples of chiral ligands derived directly from this compound are not extensively documented in publicly available literature, the principles of chiral ligand synthesis using analogous aniline and indoline derivatives are well-established. The following table illustrates potential synthetic routes to chiral ligands based on this scaffold.

| Ligand Type | Synthetic Precursor | Potential Chiral Auxiliary | Resulting Ligand Structure (Hypothetical) |

| Chiral Diamine | This compound | (R)-2-Formyl-1,1'-binaphthyl | N-((R)-[1,1'-binaphthalen]-2-ylmethyl)-3,3-dimethylindolin-4-amine |

| Chiral Phosphine-Amine | This compound | 2-(Diphenylphosphino)benzaldehyde | N-(2-(Diphenylphosphino)benzyl)-3,3-dimethylindolin-4-amine |

| Chiral Oxazoline-Amine | This compound | (S)-4-Isopropyloxazoline-2-carbonyl chloride | N-((S)-4-isopropyloxazolin-2-yl)-3,3-dimethylindolin-4-amine |

These hypothetical ligand structures demonstrate the potential of this compound as a versatile building block in asymmetric catalysis. The modular nature of these synthetic approaches would allow for the fine-tuning of steric and electronic properties to optimize catalytic performance for specific reactions.

Applications in Organocatalysis and Metal-Catalyzed Reactions

The utility of the this compound scaffold extends beyond its role in chiral ligand synthesis to direct applications in both organocatalysis and as a ligand in metal-catalyzed reactions.

Organocatalysis:

Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of iminium or enamine intermediates. The amino group of this compound or its derivatives can potentially serve as a primary or secondary amine catalyst for a variety of asymmetric transformations. For instance, chiral derivatives of this amine could be employed in Michael additions, aldol reactions, and Mannich reactions. The rigid indoline backbone is expected to provide a well-defined chiral environment, leading to high levels of stereocontrol. The development of organocatalysts based on the indoline scaffold is an active area of research. acs.orgacs.orgnih.gov

Metal-Catalyzed Reactions:

In metal-catalyzed reactions, ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing selectivity. The amino group of this compound can act as a coordinating ligand for a variety of transition metals, including palladium, rhodium, iridium, and copper. mdpi.commdpi.com The coordination of this ligand can influence the outcome of cross-coupling reactions, hydrogenations, and C-H activation processes.

For example, palladium complexes bearing indoline-based ligands have been explored for their catalytic activity in Suzuki, Heck, and Buchwald-Hartwig amination reactions. The steric bulk provided by the 3,3-dimethyl groups could enhance catalyst stability and promote reductive elimination, a key step in many cross-coupling cycles. The following table provides representative examples of metal-catalyzed reactions where ligands derived from substituted indolines have shown promise.

| Reaction Type | Metal Catalyst | Ligand Scaffold | Key Findings |

| Asymmetric Hydrogenation | Rhodium | Chiral Bisphosphine Indoline | High enantioselectivities (up to 98% ee) for the hydrogenation of substituted indoles. elsevier.comacs.org |

| C-H Functionalization | Rhodium | Chiral Indoline-Cp | Enantioselective synthesis of C7-functionalized indolines with good yields and enantioselectivities. nih.gov |

| Cross-Coupling | Palladium | Indoline-based Phosphine | Efficient catalysis for the synthesis of substituted indoles. mdpi.com |

While direct catalytic applications of this compound are yet to be widely reported, the established reactivity of the indoline motif in catalysis strongly suggests its potential in these areas.

Material Science Applications (e.g., Non-Linear Optical Materials)

The field of material science is constantly seeking new organic molecules with unique electronic and optical properties. This compound, with its electron-rich aromatic amine functionality, presents itself as a promising building block for the synthesis of advanced materials, particularly those with non-linear optical (NLO) properties.

Non-linear optical materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency doubling, optical switching, and data storage. A common molecular design for second-order NLO materials involves a donor-π-acceptor (D-π-A) structure. In this arrangement, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge.

The 4-aminoindoline moiety in this compound can serve as a potent electron donor. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density. The gem-dimethyl groups, while not directly involved in conjugation, can enhance the donor strength through inductive effects and also improve the solubility and processability of the final material.

To create an NLO chromophore, the this compound donor can be chemically linked to a suitable π-bridge (e.g., a stilbene, azo, or thiophene unit) and a strong electron acceptor (e.g., nitro, cyano, or tricyanovinyl group). The efficiency of the resulting NLO material is related to the first hyperpolarizability (β), which is a measure of the second-order nonlinear optical response at the molecular level.

| Donor Moiety | π-Bridge | Acceptor Moiety | Expected NLO Properties |

| 3,3-Dimethylindolin-4-yl | -CH=CH- (Stilbene) | -NO2 (Nitro) | Significant second-order NLO response, suitable for frequency doubling applications. |

| 3,3-Dimethylindolin-4-yl | -N=N- (Azo) | -CN (Cyano) | Strong absorption in the visible region, potential for photo-switching applications. |

| 3,3-Dimethylindolin-4-yl | Thiophene | -C(CN)=C(CN)2 (Tricyanovinyl) | High thermal stability and large hyperpolarizability, promising for electro-optic devices. |

The synthesis of such D-π-A systems often involves well-established organic reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations to form the π-bridge, followed by the introduction of the acceptor group. The continued exploration of this compound and its derivatives in material science is anticipated to yield novel materials with tailored optical and electronic properties for a range of advanced applications.

Emerging Research Frontiers and Future Directions for 3,3 Dimethylindolin 4 Amine Chemistry

Development of Green Chemistry Approaches for 3,3-Dimethylindolin-4-amine Synthesis